4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
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Overview
Description
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H17BO2 and a molecular weight of 204.07 g/mol . This compound is characterized by its unique structure, which includes a dioxaborinane ring with phenyl and trimethyl substituents. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane typically involves the reaction of benzeneboronic acid with hexylene glycol. The reaction proceeds through an esterification process, forming the cyclic ester . The reaction conditions generally require a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron hydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs often involves this compound due to its stability and reactivity.
Industry: It is used in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups, forming stable boronate esters.
Comparison with Similar Compounds
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
Benzeneboronic acid: Similar in structure but lacks the dioxaborinane ring.
Benzeneboronic acid hexylene glycol cyclic ester: Similar but with different substituents.
Benzeneboronic acid-1,1,3-trimethyltrimethylene ester: Another cyclic ester with different substituents. The uniqueness of this compound lies in its specific substituents and the stability of its dioxaborinane ring, which makes it particularly useful in various research applications.
Properties
IUPAC Name |
4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVGJPLXHEIAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550657 |
Source
|
Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-35-0 |
Source
|
Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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